Sufentanil citrate

Catalog No.
S603895
CAS No.
60561-17-3
M.F
C28H38N2O9S
M. Wt
578.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sufentanil citrate

CAS Number

60561-17-3

Product Name

Sufentanil citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide

Molecular Formula

C28H38N2O9S

Molecular Weight

578.7 g/mol

InChI

InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

OJCZPLDERGDQRJ-UHFFFAOYSA-N

SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

Citrate, Sufentanil, Curasan, Sufentanil, R 30730, R-30730, R30730, Sufenta, Sufentanil, Sufentanil Citrate, Sufentanil curasan, Sufentanil Hameln, Sufentanil Ratiopharm, Sufentanil-hameln, Sufentanil-ratiopharm, SufentanilHameln, SufentanilRatiopharm, Sulfentanil, Sulfentanyl

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Elucidating Pain Pathways

Sufentanil citrate's high potency allows researchers to study specific pain pathways by binding to opioid receptors in the nervous system. By observing its effects on pain perception in controlled settings, scientists can gain insights into how different neuronal circuits contribute to pain processing. This research can inform the development of novel analgesics with more targeted mechanisms of action [].

For instance, studies have utilized Sufentanil citrate to investigate the role of specific brain regions in pain modulation. Researchers have injected minuscule doses of Sufentanil citrate into specific brain areas to assess their influence on pain perception in healthy volunteers [].

Optimizing Anesthesia Techniques

Sufentanil citrate's ability to produce profound anesthesia makes it a valuable tool for researchers investigating how different anesthetic agents and techniques influence physiological functions during surgery. Studies compare Sufentanil citrate to other anesthetic medications to assess their impact on factors like hemodynamic stability, cerebral blood flow, and respiratory function []. This research helps refine anesthesia protocols for improved patient safety and outcomes during complex surgical procedures.

For example, a research study compared Sufentanil citrate to Fentanyl, another opioid analgesic, to evaluate their effects on cerebral blood flow during carotid endarterectomy, a surgery to remove plaque buildup in the carotid artery [].

Exploring Potential Therapeutic Applications

Beyond anesthesia and pain management, Sufentanil citrate is being explored for its potential therapeutic applications in specific conditions. Researchers are investigating its use in managing chronic pain, particularly in cancer patients, and its role in reducing intracranial pressure, a potentially life-threatening complication in certain neurological conditions [, ].

Sufentanil citrate is a potent synthetic opioid analgesic, primarily used in clinical settings for its anesthetic properties. It is chemically characterized as N-(4-(Methoxymethyl)-1-(2-(2-thienyl)ethyl)-4-piperidinyl)-N-phenylpropanamide, with the molecular formula C22H30N2O2SC_{22}H_{30}N_{2}O_{2}S and a molecular weight of approximately 386.55 g/mol . Sufentanil citrate is administered intravenously or epidurally and is known for its rapid onset and short duration of action, making it particularly useful in surgical and critical care environments.

Starting from basic organic compounds. The process generally includes:

  • Formation of the piperidine ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Alkylation: The introduction of methoxymethyl and thienyl groups occurs via alkylation reactions.
  • Amide bond formation: The final structure is completed by forming an amide bond with phenylpropanamide derivatives.

The specific details of these synthesis methods can vary based on the intended purity and yield requirements .

Sufentanil citrate is predominantly used for:

  • Anesthesia: As an adjunct to general anesthesia during surgical procedures.
  • Pain Management: Effective in treating severe acute pain, especially in postoperative settings.
  • Labor and Delivery: Utilized as an analgesic during childbirth due to its rapid action and controllable dosing .

Sufentanil citrate interacts with various other medications and substances, particularly central nervous system depressants such as benzodiazepines and alcohol. These interactions can enhance the sedative effects and increase the risk of respiratory depression . Additionally, concomitant use with cytochrome P450 3A4 inhibitors may lead to elevated plasma concentrations of sufentanil, further heightening the risk of adverse effects .

Sufentanil citrate shares structural similarities with other synthetic opioids but is unique due to its high potency and specific pharmacological profile. Below are some similar compounds:

CompoundMolecular FormulaPotency (relative to morphine)Primary Use
FentanylC22H28N2OC_{22}H_{28}N_{2}O50-100 timesAnesthesia, Pain Management
RemifentanilC20H28N2O5C_{20}H_{28}N_{2}O_5100 timesShort surgical procedures
AlfentanilC21H30N2O3C_{21}H_{30}N_{2}O_310 timesAnesthesia

Uniqueness of Sufentanil Citrate:

  • Higher Potency: Sufentanil citrate is more potent than fentanyl and remifentanil.
  • Rapid Action: It provides quick analgesic effects suitable for acute pain management.
  • Controlled Dosing: Its pharmacokinetic profile allows for precise titration during anesthesia.

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

578.22980197 g/mol

Monoisotopic Mass

578.22980197 g/mol

Heavy Atom Count

40

UNII

S9ZFX8403R

Related CAS

56030-54-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300+H310+H330 (90.48%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (95.24%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

60561-17-3

Wikipedia

Sufentanil citrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types